molecular formula C7H5BrN2O B1279951 3-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 60637-30-1

3-Bromopyrazolo[1,5-a]pyridin-2-ol

Cat. No. B1279951
CAS RN: 60637-30-1
M. Wt: 213.03 g/mol
InChI Key: UVTOQVBDNLWPLP-UHFFFAOYSA-N
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Description

The compound 3-Bromopyrazolo[1,5-a]pyridin-2-ol is a derivative of the pyrazolopyridine family, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their diverse range of biological activities and their potential use in various fields such as medicinal chemistry and material science. The pyrazolopyridine scaffold is a core structure in many pharmacologically active compounds and is also a key intermediate in the synthesis of functional materials, including fluorophores and luminogens.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. For instance, 3-formylpyrazolo[1,5-a]pyrimidines can be synthesized via a one-pot microwave-assisted cyclocondensation reaction, followed by formylation using the Vilsmeyer-Haack reagent . Another approach involves the alkaline treatment of pyridinium bromides to yield 3-arylpyrazolo[1,5-a]pyridines through a ring contraction-desulfurization reaction . Additionally, palladium-catalyzed cross-dehydrogenative coupling has been employed to synthesize bipyrazolo[1,5-a]pyridine derivatives, demonstrating good functional group tolerance and high yields .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a fused pyrazole and pyridine ring. The regioselectivity and the structure of these compounds are often confirmed by NMR measurements and X-ray diffraction analysis . The introduction of various substituents can lead to different molecular conformations, such as twisted π-structures, which are significant for their photophysical properties .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) to introduce amino groups , and cross-coupling reactions to attach aryl groups . These reactions allow for the sequential functionalization of the pyrazolopyridine scaffold, enabling the synthesis of a wide array of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect their photophysical properties, such as fluorescence intensity and quantum yields . Compounds with twisted π-structures often exhibit aggregation-induced emission enhancement properties, which are valuable for the development of organic luminescent materials . The electronic properties, such as HOMO-LUMO gaps, can be theoretically calculated to predict the potential of these compounds as fluorophores .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary: 3-Bromopyrazolo[1,5-a]pyridin-2-ol is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results or Outcomes: This method allowed for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

2. Antitumor Scaffold

  • Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from 3-Bromopyrazolo[1,5-a]pyridin-2-ol, have been studied for their potential as antitumor scaffolds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

When handling 3-Bromopyrazolo[1,5-a]pyridin-2-ol, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Pyrazolo[1,5-a]pyridin-2-ol derivatives have been studied for their potential as inhibitors of various targets, suggesting potential for further exploration .

properties

IUPAC Name

3-bromo-1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOQVBDNLWPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484348
Record name 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazolo[1,5-a]pyridin-2-ol

CAS RN

60637-30-1
Record name 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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